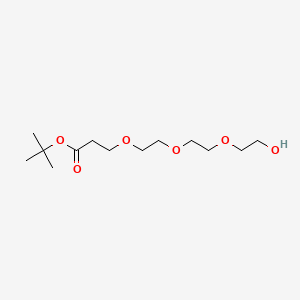

tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate

Overview

Description

Hydroxy-PEG3-(CH2)2-Boc, also known as 12-hydroxy-4,7,10-trioxadodecanoic acid tert-butyl ester, is a polyethylene glycol derivative. It contains a hydroxy group, a polyethylene glycol chain, and a tert-butoxycarbonyl (Boc) protecting group. This compound is known for its hydrophilicity, biocompatibility, and chemical reactivity, making it useful in various biomedical applications, including drug delivery systems and the construction of biomedical materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy-PEG3-(CH2)2-Boc can be synthesized through a multi-step process involving the reaction of polyethylene glycol with tert-butyl bromoacetate, followed by hydrolysis and subsequent protection of the hydroxy group with the Boc group. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of Hydroxy-PEG3-(CH2)2-Boc involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-PEG3-(CH2)2-Boc undergoes various chemical reactions, including:

Substitution Reactions: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Esterification Reactions: The hydroxy group can react with carboxylic acids to form esters.

Common Reagents and Conditions

Substitution: Tosyl chloride in the presence of a base like pyridine.

Deprotection: Trifluoroacetic acid in dichloromethane.

Esterification: Carboxylic acids with dicyclohexylcarbodiimide (DCC) as a coupling agent.

Major Products

Substitution: Tosylated derivatives.

Deprotection: Free amine derivatives.

Esterification: Ester derivatives.

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems

One of the primary applications of tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate is in drug delivery systems. Its hydrophilic nature enhances the solubility and stability of therapeutic agents, facilitating their transport within biological systems. The compound can be utilized as a linker in bioconjugation processes to attach drugs to targeting moieties or carriers.

Case Study: Tumor-Targeting Drug Conjugates

A study demonstrated the synthesis of a tumor-targeting drug conjugate using this compound. The conjugate exhibited high selectivity for cancer cells compared to normal cells (1400–7500 times), attributed to receptor-mediated endocytosis mechanisms. This selectivity is critical for reducing side effects associated with traditional chemotherapy .

1.2 Bioconjugation

The compound serves as an effective spacer or linker in bioconjugation chemistry. It facilitates the attachment of biomolecules such as peptides and proteins to surfaces or other molecules, enhancing their stability and functionality.

Data Table: Comparison of Bioconjugation Linkers

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Hydroxyl group; PEG derivative | High hydrophilicity; versatile in drug delivery |

| Polyethylene glycol derivatives | Varying chain lengths | Often non-biodegradable; less reactive |

| Amino acids (e.g., L-Leucine) | Simple amino acid structure | Directly involved in protein synthesis; lacks spacer functionality |

Material Science Applications

2.1 Emulsification and Stabilization

In material science, this compound is used for emulsification and stabilization in cosmetic and pharmaceutical formulations. Its ability to stabilize emulsions makes it valuable in developing creams and lotions that require consistent texture and performance.

Case Study: Cosmetic Formulations

Research indicates that the incorporation of this compound into cosmetic formulations enhances the stability and shelf-life of products by preventing phase separation . This application underscores its importance in the cosmetic industry.

Chemical Synthesis

The compound is also utilized in various chemical synthesis processes due to its reactive functional groups. It can participate in esterification reactions and serve as an activated ester for coupling reactions.

Data Table: Synthesis Methods Overview

| Synthesis Method | Description | Yield |

|---|---|---|

| Amide Coupling | Reaction with amines to form stable amides | High yield observed |

| Esterification | Reaction with alcohols for ester formation | Efficient under controlled conditions |

Mechanism of Action

The mechanism of action of Hydroxy-PEG3-(CH2)2-Boc involves its ability to act as a linker or spacer in various chemical and biological systems. The polyethylene glycol chain provides flexibility and hydrophilicity, while the Boc group offers protection during synthetic processes. The hydroxy group allows for further functionalization, enabling the compound to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Hydroxy-PEG3-(CH2)2-Boc can be compared with other polyethylene glycol derivatives such as:

Hydroxy-PEG2-(CH2)2-Boc: Similar structure but with a shorter polyethylene glycol chain, resulting in different solubility and reactivity properties.

Methoxy-PEG3-(CH2)2-Boc: Contains a methoxy group instead of a hydroxy group, affecting its chemical reactivity and applications.

Hydroxy-PEG3-(CH2)2-Boc is unique due to its specific combination of functional groups, which provides a balance of hydrophilicity, biocompatibility, and chemical reactivity, making it suitable for a wide range of applications .

Biological Activity

tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate is a compound with significant biochemical relevance, particularly in the field of bioconjugate chemistry. Its unique structure, featuring hydroxyl and ester functional groups, allows it to interact with various biomolecules, influencing cellular processes and metabolic pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, dosage effects in animal models, and metabolic pathways.

Chemical Structure and Functionality

The compound acts primarily as a linker in bioconjugate chemistry. Its hydroxyl group can form hydrogen bonds with amino acid residues in proteins, while the ester group participates in esterification reactions. These interactions facilitate the formation of covalent bonds between biomolecules, enhancing their stability and functionality.

Table 1: Key Biochemical Properties of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₂₈O₅ |

| Functional Groups | Hydroxyl (-OH), Ester (-COO-) |

| Solubility | Enhanced solubility in aqueous media due to PEG spacer |

| Bioconjugation Role | Used as a linker in antibody-drug conjugates (ADCs) |

Cellular Effects

Influence on Cell Function

this compound modulates cell signaling pathways and gene expression. It enhances the solubility and stability of conjugated biomolecules, improving their cellular uptake and efficacy. The compound has been shown to alter the expression of genes involved in metabolic pathways, leading to significant changes in cellular responses.

Case Study: Gene Expression Modulation

In a study examining the effects of this compound on human cell lines, it was observed that treatment with this compound resulted in upregulation of genes associated with metabolic processes. This suggests its potential role in therapeutic applications where modulation of metabolism is desired.

Dosage Effects in Animal Models

The biological activity of this compound is dose-dependent. At low doses, it exhibits beneficial effects by enhancing bioavailability and efficacy. However, higher doses may lead to toxicity or adverse effects such as cellular toxicity or immune responses.

Table 2: Dosage Effects Observed in Animal Models

| Dose (mg/kg) | Observed Effect | |

|---|---|---|

| 1 | Enhanced bioavailability | Well-tolerated |

| 5 | Increased cellular uptake | Optimal dosage range |

| 10 | Cellular toxicity observed | Potential adverse effects |

Metabolic Pathways

Metabolism and Interaction with Enzymes

this compound undergoes metabolism primarily through hydrolysis by esterases. This process generates the corresponding acid and alcohol forms which can enter various metabolic pathways. The interactions with specific enzymes are crucial for determining the compound's metabolic fate.

Transport and Distribution

The compound's distribution within cells is influenced by its binding affinity to proteins and cellular structures. Its hydrophilic nature enhances solubility and promotes efficient transport across cell membranes.

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-butyl 12-hydroxy-4,7,10-trioxadodecanoate in bioconjugation chemistry?

The compound is typically synthesized via sequential etherification and esterification reactions. A key intermediate, 12-hydroxy-4,7,10-trioxadodecanoic acid, is prepared by reacting triethylene glycol with a protected propionic acid derivative. The hydroxyl group is then protected as a tert-butyl ester using tert-butyl chloroformate under basic conditions (e.g., DMAP or pyridine). Post-synthesis purification via column chromatography or preparative HPLC is critical to isolate the product with ≥95% purity. This method ensures compatibility with downstream bioconjugation applications, such as peptide coupling .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Characterization relies on spectroscopic and mass spectrometry techniques:

- 1H-NMR : Peaks at δ 1.4 ppm (tert-butyl group) and δ 3.5–3.7 ppm (ethylene oxide chain protons) confirm the backbone structure.

- 13C-NMR : Signals near 80 ppm (tert-butyl carbon) and 170 ppm (ester carbonyl) validate the ester group.

- HRMS-ESI : Exact mass determination (e.g., m/z 278.34 [M+H]+) ensures molecular consistency. Purity is further assessed via reverse-phase HPLC using a C18 column and acetonitrile/water gradients .

Q. What are the primary applications of this compound in developing biomedical imaging agents?

The compound serves as a hydrophilic spacer in bioconjugates for:

- Fluorescent probes : Conjugation with phthalocyanine derivatives targets EGFR-overexpressing cancers, enhancing tumor specificity in imaging .

- Immuno-SERS microscopy : Functionalization with Raman-active tags enables ultrasensitive detection of cell-surface antigens .

- Antitumor vaccines : Linking to MUC1 glycopeptide antigens improves immune response by optimizing antigen presentation .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

While not classified as hazardous under GHS, standard precautions include:

- Using PPE (gloves, goggles) to avoid skin/eye contact.

- Storing at –20°C in airtight containers to prevent hydrolysis.

- Working in a well-ventilated fume hood, as thermal decomposition may release toxic vapors .

Advanced Research Questions

Q. What experimental strategies can optimize the coupling efficiency of this compound with peptide substrates?

Coupling efficiency depends on:

- Activation reagents : HATU/HOBt systems yield >80% efficiency for amide bond formation with primary amines.

- Solvent selection : Anhydrous DMF or DMSO minimizes side reactions.

- Stoichiometry : A 1.2:1 molar ratio (linker:peptide) reduces unreacted peptide. Post-reaction, centrifugal filtration (3 kDa MWCO) removes excess linker, and MALDI-TOF confirms conjugation .

Q. How do researchers address solubility challenges when incorporating this compound into hydrophobic drug delivery systems?

Solubility in organic phases (e.g., dichloromethane) is improved by:

- Co-solvent systems : Adding 10% THF or acetone to aqueous buffers.

- Micellar encapsulation : Using PEG-PLGA copolymers to form nanoparticles (50–100 nm diameter). Dynamic light scattering (DLS) monitors aggregation, ensuring stability during formulation .

Q. What analytical approaches resolve discrepancies in molecular weight determination between theoretical and observed values?

Discrepancies often arise from:

- Incomplete deprotection : Residual tert-butyl groups increase observed mass by 56 Da. TFA-mediated deprotection (30 min, 25°C) followed by ESI-MS validation resolves this.

- Adduct formation : Sodium or potassium adducts in HRMS are mitigated by using ammonium formate buffers. Cross-validation with 2D NMR (HSQC, COSY) confirms structural assignments .

Q. How can storage conditions impact the compound's stability in long-term biochemical studies?

Degradation pathways include:

- Hydrolysis : Moisture exposure cleaves the ester group, detected via HPLC peak splitting.

- Oxidation : Trace peroxides in solvents form hydroxylated byproducts. Stability is maximized by:

- Storing under argon at –20°C.

- Adding 0.1% BHT as an antioxidant. Regular stability testing via TLC (Rf = 0.5 in ethyl acetate/hexane) ensures integrity over 12 months .

Properties

IUPAC Name |

tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O6/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h14H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXVEOLRERRELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394426 | |

| Record name | tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186020-66-6 | |

| Record name | tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.